5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole
Overview
Description
5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by a fused ring system consisting of a benzimidazole core with a pyridine ring attached at the 2-position and methyl groups at the 5 and 6 positions. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyrimidines, have been evaluated and used as nonbenzodiazepine gaba receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets resulting in changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to influence various cellular pathways necessary for the proper functioning of cells .
Result of Action
Compounds with similar structures have shown various pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole typically involves the condensation of 4-cyanopyridine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the benzimidazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)-1H-benzo[d]imidazole: Lacks the methyl groups at the 5 and 6 positions.
5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the pyridine ring at the 2-position.
2-(Pyridin-4-yl)-1H-imidazole: Lacks the benzo ring fused to the imidazole core.
Uniqueness
5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole is unique due to the presence of both the pyridine ring and the methyl groups, which can influence its chemical reactivity and biological activity. The combination of these structural features can enhance its binding affinity to specific molecular targets and improve its pharmacological properties.
Properties
IUPAC Name |
5,6-dimethyl-2-pyridin-4-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-7-12-13(8-10(9)2)17-14(16-12)11-3-5-15-6-4-11/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMHYCVQHHQYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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